

# Spectroscopic Characterization of 2-Amino-5-ethoxybenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-ethoxybenzamide

CAS No.: 1250898-29-3

Cat. No.: B581522

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## Executive Summary

**2-Amino-5-ethoxybenzamide** (CAS: 1250898-29-3) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of prokinetic agents such as Itopride and other bioactive benzamide derivatives. Its structural integrity is defined by a trisubstituted benzene ring featuring an electron-donating amino group (

) ortho to an amide moiety (

) and an ethoxy group (

) at the meta position relative to the amide.

This guide provides a definitive reference for the spectroscopic identification of **2-Amino-5-ethoxybenzamide**. It moves beyond simple data listing to explain the causality of spectral features, enabling researchers to validate synthesis outcomes and detect common impurities like 5-ethoxy-2-nitrobenzamide.

## Molecular Structure & Physicochemical Profile[1][2] [3][4][5]

The molecule exhibits a "push-pull" electronic system where the amino and ethoxy groups donate electron density into the ring, while the amide group acts as a weak acceptor. This electronic environment significantly influences the NMR chemical shifts.

### Physicochemical Properties

 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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### Structural Visualization

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Figure 1: Substituent effects on the aromatic core. The interplay of the Amino and Ethoxy groups creates distinct shielding zones observable in NMR.

## Spectroscopic Analysis

### Mass Spectrometry (MS)

Mass spectrometry is the first line of defense in confirming molecular identity. The analysis is typically performed using Electrospray Ionization (ESI) in Positive Mode.

- Ionization Mode: ESI(+)
- Molecular Ion:

Fragmentation Pathway (MS/MS): Under collision-induced dissociation (CID), the molecule follows a predictable fragmentation pattern useful for structural confirmation.



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### Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the N-H stretching vibrations of the primary amine and amide, along with the characteristic ether linkage.

Experimental Protocol:

- Method: KBr Pellet or ATR (Attenuated Total Reflectance).
- Resolution:



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## Nuclear Magnetic Resonance (NMR)

This is the definitive method for confirming the substitution pattern. The data below is standardized for DMSO-

at 400 MHz.

### <sup>1</sup>H NMR Analysis

The aromatic region (6.5–7.5 ppm) is critical. We expect an AMX spin system (three non-equivalent protons).



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## C NMR Analysis



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## Experimental Synthesis & Workflow

To provide context for the spectral data, the standard synthesis route involves the reduction of the nitro-precursor. This is the most common source of impurities.

## Synthetic Pathway



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Figure 2: Synthesis and impurity origin.<sup>[2][3][4][5][6][7]</sup> The presence of peaks >8.0 ppm in <sup>1</sup>H NMR suggests incomplete reduction (nitro group deshielding).

## Sample Preparation Protocol for NMR

- Mass: Weigh 5–10 mg of the solid sample.
- Solvent: Add 0.6 mL of DMSO-  
. CDCl  
is not recommended due to poor solubility and broadening of amide protons.
- Mixing: Sonicate for 30 seconds to ensure complete dissolution.
- Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is referenced correctly.

## References

- Sigma-Aldrich.**2-Amino-5-ethoxybenzamide** Product Information (CAS 1250898-29-3).[Link](#)
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- ChemicalBook.**2-Amino-5-ethoxybenzamide** Spectral Data & Suppliers.[Link](#)

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